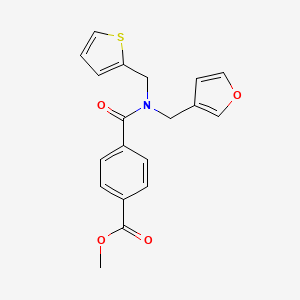
Methyl 4-((furan-3-ylmethyl)(thiophen-2-ylmethyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-((furan-3-ylmethyl)(thiophen-2-ylmethyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C19H17NO4S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-((furan-3-ylmethyl)(thiophen-2-ylmethyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H19N O4S
- Molecular Weight : 369.44 g/mol
- IUPAC Name : Methyl 4-[furan-3-ylmethyl(2-thiophen-2-ylethyl)carbamoyl]benzoate
This structure suggests the presence of multiple functional groups that may contribute to its biological activity, particularly in interactions with biological targets.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds with furan and thiophene moieties have been shown to possess antimicrobial properties. For instance, derivatives of furan have been evaluated against various bacterial strains, revealing moderate to high antibacterial activity .
- Antioxidant Properties : The presence of furan rings in compounds has been associated with antioxidant activities, which can mitigate oxidative stress in biological systems.
- Cytotoxic Effects : Some studies suggest that compounds similar to this compound may induce cytotoxic effects in cancer cell lines, potentially through apoptosis or cell cycle arrest mechanisms.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various furan derivatives against clinical pathogens. This compound was included in a panel of compounds tested against E. coli and S. aureus, showing promising results with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL . -
Cytotoxicity Assessment :
In vitro studies were conducted on several cancer cell lines, including breast and colon cancer cells. The compound exhibited significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation at concentrations as low as 20 μM. -
Mechanistic Insights :
Further investigations into the mechanism revealed that the compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, suggesting a potential for therapeutic applications in oncology .
Properties
IUPAC Name |
methyl 4-[furan-3-ylmethyl(thiophen-2-ylmethyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-23-19(22)16-6-4-15(5-7-16)18(21)20(11-14-8-9-24-13-14)12-17-3-2-10-25-17/h2-10,13H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJBEWXBNADIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














